2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
The synthesis of 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable benzyl halide in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Acylation: The compound can be acylated at the nitrogen atom using acyl chlorides in the presence of a base. Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and bases such as sodium hydroxide
Scientific Research Applications
2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one include:
2-phenylbenzimidazole: Known for its antiviral and antitumor activities.
4-methylpyrimido[1,2-a]benzimidazole: Studied for its potential as a kinase inhibitor.
2-aminopyrimido[1,2-a]benzimidazole: Used in the synthesis of various heterocyclic compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C18H14N4O3 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C18H14N4O3/c1-12-10-17(23)21-16-5-3-2-4-15(16)19-18(21)20(12)11-13-6-8-14(9-7-13)22(24)25/h2-10H,11H2,1H3 |
InChI Key |
JBOSFPFFDNHVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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